molecular formula C2H7NO.ClH<br>C2H8ClNO B1266118 2-Aminoethanol hydrochloride CAS No. 2002-24-6

2-Aminoethanol hydrochloride

Cat. No.: B1266118
CAS No.: 2002-24-6
M. Wt: 97.54 g/mol
InChI Key: PMUNIMVZCACZBB-UHFFFAOYSA-N
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Description

Ethanolamine hydrochloride is a versatile compound widely used in biochemistry and molecular biology. It is a white crystalline powder with the chemical formula C₂H₇NO·HCl. This compound is known for its role as a buffering agent, ensuring a stable pH environment crucial for enzymatic reactions, protein solubilization, and other biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanolamine hydrochloride can be synthesized through the addition reaction of ammonium chloride and ethylene oxide. The reaction is carried out by adjusting the proper ratio to first synthesize monoethanolamine hydrochloride and diethanolamine hydrochloride. The monoethanolamine hydrochloride is then separated by utilizing the differences in physical properties. The reaction temperature can be raised to around 100°C to maximize the conversion rate .

Industrial Production Methods: In industrial settings, ethanolamine hydrochloride is generally produced by adding ethanolamine to equimolar concentrated hydrochloric acid to form a salt reaction. The mixture is then dehydrated under reduced pressure at temperatures ranging from 50 to 150°C .

Chemical Reactions Analysis

Phthalic Anhydride Reaction

At elevated temperatures, 2-aminoethanol hydrochloride reacts with phthalic anhydride to form structurally distinct products:

Temperature Product Mechanism Notes
150°C2-Aminoethylphthalic acid ester (III)Nucleophilic amine attack on anhydride carbonyl groupEster hydrochloride intermediate
200°CDiphthalimidoethylphthalate (V)Cyclization of intermediate ester, followed by condensation with anhydrideForms thermally stable imide

Heating the ester hydrochloride (III) at 200°C also yields 2-chloroethylphthalimide (VII), suggesting dissociation into free amine and subsequent cyclization .

Alkylation and Rearrangement

The compound participates in alkylation under basic conditions, but its free amine form (generated in situ) tends to undergo intramolecular rearrangement:

Reaction Conditions Product Key Observations
Alkylation with 1-fluoro-2-iodoethaneK₂CO₃, acetonitrile, reflux2-((2-Fluoroethyl)amino)ethyl benzoate"One-pot" synthesis prevents amine rearrangement
Spontaneous rearrangementRT, neutral/basic conditionsN-(2-Hydroxyethyl)benzamideDriven by nucleophilic attack on ester carbonyl

The rearrangement mechanism involves a five-membered ring transition state, favoring amide formation due to stronger C–N bonds .

Thermal Decomposition

At high temperatures, this compound undergoes decomposition via distinct pathways:

Conditions Products Mechanism Reference
200°C (solid state)NH₃ + CH₃CHO (acetaldehyde)B₁₂-dependent enzymatic cleavage (in vivo)
200°C (with phthalic anhydride)2-Chloroethylphthalimide (VII)Disassociation into free amine and HCl, followed by cyclization

In vitro studies confirm ethanolamine ammonia-lyase facilitates cleavage of the C–N bond, releasing NH₃ and acetaldehyde .

Reactivity with Acids and Bases

The hydrochloride salt reacts reversibly with bases to regenerate ethanolamine:

H2NCH2CH2OHHCl+NaOHH2NCH2CH2OH+NaCl+H2O\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}\cdot \text{HCl}+\text{NaOH}\rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{OH}+\text{NaCl}+\text{H}_2\text{O}

Ethanolamine (free base) exhibits reactivity with:

  • CO₂ : Forms carbamate salts (2:1 stoichiometry) .

  • Organic acids : Produces amides or esters under dehydrating conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₂H₈ClNO
  • Molecular Weight : 97.544 g/mol
  • CAS Registry Number : 2002-24-6

The compound exists as a hydrochloride salt of ethanolamine, which is a primary amine and alcohol. Its properties facilitate its use in diverse applications, particularly in buffering solutions and as a reactive intermediate.

Industrial Applications

  • Chemical Synthesis
    • 2-Aminoethanol hydrochloride serves as a precursor in the synthesis of various chemicals, including surfactants, detergents, and emulsifiers. It is utilized in the production of nonionic surfactants used in cleaning products and personal care items .
    • It plays a crucial role in the synthesis of polyurethanes and as a corrosion inhibitor in industrial processes .
  • Pharmaceuticals
    • In the pharmaceutical industry, this compound is employed for its buffering properties in formulations such as injectable drugs and topical treatments. It helps maintain pH levels that are critical for drug stability and efficacy .
    • Ethanolamine derivatives are also investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties .
  • Environmental Applications
    • This compound is applied in carbon dioxide capture technologies. It acts as a solvent in gas scrubbing processes to reduce greenhouse gas emissions from industrial sources .
    • The compound is also utilized in wastewater treatment to remove heavy metals through complexation reactions .

Cosmetic and Personal Care Products

The compound is widely used in cosmetic formulations due to its mildness and effectiveness as a pH adjuster. Specific applications include:

  • Hair Care Products : Used as a buffering agent in shampoos, conditioners, and hair dyes to stabilize formulations and enhance performance .
  • Skin Care : Incorporated into aftershave lotions and moisturizers for its hydrating properties .

Case Study 1: Use in Carbon Dioxide Sequestration

A study highlighted the effectiveness of this compound in capturing CO₂ from flue gases. The compound demonstrated high absorption rates, making it suitable for large-scale applications in reducing carbon emissions from power plants .

Case Study 2: Dermatological Formulations

Clinical trials have shown that formulations containing up to 5% of ethanolamine hydrochloride do not induce sensitization or irritation when applied topically. This supports its safe use in cosmetic products aimed at sensitive skin types .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Chemical SynthesisSurfactants, detergentsEnhances cleaning efficacy
PharmaceuticalsBuffering agentMaintains pH stability
Environmental ScienceCO₂ captureReduces greenhouse gas emissions
CosmeticsHair care, skin careImproves formulation stability

Mechanism of Action

Ethanolamine hydrochloride functions primarily as a buffering agent, maintaining a stable pH environment crucial for enzymatic reactions and protein solubilization. It interacts with various molecular targets, including enzymes and proteins, to stabilize their structure and function. The compound also plays a role in the formation of cellular membranes as a component of phosphatidylethanolamine .

Comparison with Similar Compounds

Uniqueness: Ethanolamine hydrochloride is unique due to its specific buffering capacity and its role in stabilizing proteins and enzymes. Its ability to maintain a stable pH environment makes it indispensable in various biochemical and molecular biology applications .

Biological Activity

2-Aminoethanol hydrochloride, commonly known as ethanolamine hydrochloride, is a bifunctional organic compound with significant biological activities. It is primarily recognized for its role in cellular processes and as a precursor in the synthesis of various biomolecules. This article explores the biological activity of this compound, focusing on its biochemical roles, applications in research, and relevant case studies.

  • Chemical Formula : C₂H₇NO·HCl
  • Molecular Weight : 93.53 g/mol
  • Structure : Contains both an amino group (-NH₂) and a hydroxyl group (-OH), making it an amino alcohol.

Biological Roles

This compound is involved in several critical biological processes:

  • Phospholipid Synthesis : It serves as a precursor for phosphatidylethanolamine, a major component of cellular membranes, particularly in prokaryotes .
  • Cell Signaling : Ethanolamine derivatives are implicated in various signaling pathways, including the endocannabinoid system through the formation of anandamide .
  • Buffering Agent : It acts as an effective buffering agent in biological systems, maintaining pH stability crucial for enzymatic reactions .

The biological activity of this compound can be attributed to its interactions with various cellular components:

  • Enzyme Modulation : It influences enzyme activities by stabilizing pH levels, which is essential for optimal enzyme function .
  • Membrane Integrity : As a component of phospholipids, it plays a vital role in maintaining membrane structure and fluidity .
  • Cellular Signaling Pathways : It is involved in pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical for cell proliferation and survival .

Applications in Research

This compound is widely used in various research contexts:

  • Cell Culture : It is utilized in the preparation of culture media for human cells, aiding in studies related to cancer and cellular responses to stimuli .
  • Metabolomics Studies : Research has demonstrated its utility in metabolomics as a reference compound to understand metabolic pathways involving amino alcohols .
  • Biochemical Assays : Employed in assays to study molecular interactions and adhesion forces using techniques like Atomic Force Microscopy .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Toxicological Assessment :
    • A study evaluated the effects of varying doses (0, 100, 300, 1000 mg/kg BW/day) on metabolic profiles, indicating potential toxicity at higher concentrations while also revealing adaptive metabolic responses .
  • Cancer Research :
    • In vitro studies demonstrated that ethanolamine hydrochloride can modulate autophagy processes in cancer cells, suggesting its potential role as an adjunct therapy in cancer treatment by enhancing drug efficacy through autophagy regulation .
  • Neurobiology :
    • Investigations into neuronal signaling pathways showed that ethanolamine influences neurotransmitter systems, potentially impacting mood regulation and cognitive functions .

Summary Table of Biological Activities

Activity TypeDescription
Phospholipid PrecursorEssential for synthesizing phosphatidylethanolamine
Buffering AgentStabilizes pH in biological systems
Enzyme ModulationInfluences enzymatic activities through pH stabilization
Cell SignalingInvolved in key signaling pathways (e.g., MAPK/ERK)
Metabolic RegulationImpacts metabolic pathways and cellular responses

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-aminoethanol hydrochloride with high purity, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, 2-chloroethanol reacts with ammonia or ethylenediamine under controlled acidic conditions (HCl) to yield the hydrochloride salt . Industrial-scale synthesis often employs continuous-flow reactors and advanced purification techniques (e.g., crystallization) to achieve >95% purity . Laboratory protocols may use melt-phase esterification, as seen in the synthesis of poly(aminoethyl methacrylate), where this compound is reacted with methacryloyl chloride at 90–95°C under nitrogen .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

  • Methodology : Reverse-phase HPLC (RP-HPLC) with a Newcrom R1 column is widely used. The mobile phase typically contains acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method resolves impurities and degradation products, with 3 µm particle columns enabling fast UPLC separations . Infrared (IR) spectroscopy and pH testing are supplementary techniques; a 1:50 aqueous solution should exhibit a pH of 4.5–4 .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

  • Methodology : The compound participates in substitution, oxidation, and reduction reactions. For example:

  • Substitution : Reacts with nucleophiles (e.g., thiols) in polar solvents to form substituted ethanolamine derivatives .
  • Oxidation : Under acidic conditions, hydrogen peroxide converts it to glyoxylic acid derivatives .
  • Reduction : Lithium aluminum hydride reduces it to primary amines in anhydrous environments .

Advanced Research Questions

Q. How can HPLC conditions be optimized for pharmacokinetic studies of this compound and its metabolites?

  • Methodology : Use MS-compatible mobile phases (e.g., formic acid instead of phosphoric acid) to enhance ionization efficiency. Scalable preparative HPLC with Newcrom R1 columns isolates metabolites like oxidized amines or conjugates. Gradient elution (e.g., 5–95% acetonitrile) improves resolution of polar metabolites . Validate methods using spiked plasma/serum samples to assess recovery rates and matrix effects.

Q. What strategies mitigate side reactions or impurity formation during large-scale synthesis?

  • Methodology : Impurities often arise from incomplete chlorination or oxidation. Process optimization includes:

  • Temperature control : Maintain <80°C to prevent thermal degradation .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification : Recrystallization in ethyl acetate/2-propanol (7:3 v/v) removes unreacted precursors .

Q. How do reaction mechanisms differ when this compound is used in complex molecular syntheses (e.g., heterocycles or polymers)?

  • Methodology : In polymer synthesis, the compound acts as a monomer. For poly(aminoethyl methacrylate), the amino group facilitates crosslinking via Michael addition or free-radical polymerization . In heterocycle formation (e.g., 1,2-oxazepane), cyclization occurs via nucleophilic attack of the amine on electrophilic carbons, followed by HCl salt formation . Kinetic studies (e.g., NMR monitoring) reveal rate-determining steps influenced by solvent polarity and catalyst loading .

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodology : The compound is hygroscopic and irritant (H315, H319). Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations. Dispose via regulated waste systems (e.g., US 40 CFR Part 261) . Stability tests under accelerated conditions (40°C/75% RH) confirm degradation thresholds for safe storage .

Q. Data Contradictions and Resolutions

  • Purity vs. Reactivity : While industrial synthesis claims >95% purity , lab-scale methods may yield lower purity due to side reactions. Cross-validate purity via HPLC, NMR, and elemental analysis .
  • Solubility Variability : Discrepancies in solubility data (e.g., "very soluble in alcohols" vs. limited solubility in non-polar solvents) highlight the need for solvent screening in specific applications.

Properties

IUPAC Name

2-aminoethanol;hydrochloride
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InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H
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InChI Key

PMUNIMVZCACZBB-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N.Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8ClNO
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DSSTOX Substance ID

DTXSID8049593
Record name 2-Aminoethanol hydrochloride
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Molecular Weight

97.54 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Record name Ethanolamine hydrochloride
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CAS No.

2002-24-6, 9007-33-4, 1173019-25-4
Record name Ethanolamine hydrochloride
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Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
Name
Quantity
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Reaction Step One
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2207 g
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3819 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A sample of lime was slaked in a solution of ethanolamine chloride, and the resultant suspension was passed through a mesh screen to remove solid matter. The solution of ethanolamine chloride was prepared by mixing ethanolamine with concentrated hydrochloric acid, to give a 1:1.6 solution of ethanolamine hydrochloride in water. The resultant lime/ethanolamine chloride solution was treated with carbon dioxide to form precipitated calcium carbonate.
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
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Name
ethanolamine chloride
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
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0 (± 1) mol
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Reaction Step Four
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Reaction Step Five
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Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Aminoethanol hydrochloride
2-Aminoethanol hydrochloride
2-Aminoethanol hydrochloride
2-Aminoethanol hydrochloride
2-Aminoethanol hydrochloride
2-Aminoethanol hydrochloride

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